Product packaging for Vitetrifolin C(Cat. No.:)

Vitetrifolin C

Cat. No.: B1252665
M. Wt: 360.5 g/mol
InChI Key: SGXFKBQPKLDSQY-RWBNYIAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitetrifolin C is a labdane-type diterpenoid compound isolated from plants of the genus Vitex , such as Vitex trifolia L. . These plants have a long history of use in traditional medicine, and modern scientific research is focused on isolating and characterizing their bioactive constituents, with labdane diterpenoids being a significant class . Extracts from Vitex trifolia , which contain a diverse profile of compounds including diterpenoids, have demonstrated a range of pharmacological activities in preliminary studies. These activities suggest potential research avenues for constituent molecules like this compound, particularly in the fields of oncology and inflammation . For instance, such extracts have shown antioxidant, anti-inflammatory, and anticancer properties in vitro and in vivo . The anti-cancer mechanisms under investigation for related compounds include the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation . Research Applications: • Phytochemical Reference Standard: Used as a standard in the chemical analysis and quality control of Vitex -derived materials. • Biosynthetic Studies: Serves as a subject in the exploration of terpenoid biosynthesis pathways in plants. • Bioactivity Screening: Investigated in preliminary assays for its potential biological activities, including cytotoxic and anti-inflammatory effects. Disclaimer: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutics, or consumption by humans or animals. All information presented is provided for scientific reference and should not be interpreted as a recommendation for a specific application. Researchers are responsible for conducting their own sufficient experimentation to determine the suitability of this product for their particular purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O4 B1252665 Vitetrifolin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

IUPAC Name

[(2S,3R,4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-3,5,6,7-tetrahydro-2H-naphthalen-2-yl] acetate

InChI

InChI=1S/C22H32O4/c1-15-18(26-16(2)23)13-19-20(3,4)9-6-10-21(19,5)22(15,24)11-7-17-8-12-25-14-17/h8,12-15,18,24H,6-7,9-11H2,1-5H3/t15-,18+,21+,22-/m1/s1

InChI Key

SGXFKBQPKLDSQY-RWBNYIAVSA-N

Isomeric SMILES

C[C@@H]1[C@H](C=C2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)OC(=O)C

Canonical SMILES

CC1C(C=C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)OC(=O)C

Synonyms

vitetrifolin C

Origin of Product

United States

Discovery, Isolation, Purification, and Structural Elucidation Methodologies of Vitetrifolin C

Historical Account of Vitetrifolin C Identification and Co-occurrence with Other Diterpenes from Vitex trifolia L.

This compound was identified as a new labdane-type diterpene isolated from the acetone (B3395972) extract of the fruits of Vitex trifolia L. (Viticis Fructus). nih.gov Its discovery was reported alongside two other new diterpenes, vitetrifolin A (an abietane-type) and vitetrifolin B (another labdane-type). nih.gov These compounds were isolated along with known diterpenes, including rotundifuran, dihydrosolidagenone, and abietatriene (B1232550) 3beta-ol. nih.govresearchgate.netijcrt.org The fruits of V. trifolia are known to be rich in various types of diterpenes, including labdane (B1241275), halimane, abietane, norlabdane, abeoabietane, and clerodane types. researchgate.netresearchgate.net Vitetrifolins D-G, which are halimane-type diterpenes, have also been reported from the fruit of V. trifolia. scispace.comresearchgate.net More recently, vitetrifolin H and vitetrifolin I, also labdane-type diterpenoids, were isolated from the fruits of V. trifolia. thieme-connect.comthieme-connect.commdpi.com

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of this compound

The precise chemical structure of this compound was determined using a combination of advanced spectroscopic and, in some cases, diffraction techniques. nih.gov

NMR spectroscopy is a critical technique for the structural elucidation of natural products like this compound. Both 1D NMR (¹H and ¹³C NMR) and 2D NMR experiments are essential. thieme-connect.comuitm.edu.mynih.gov

¹H NMR spectroscopy provides information about the types of protons in the molecule, their chemical environments, and their connectivity through coupling constants (J values). oup.comjst.go.jp ¹³C NMR spectroscopy reveals the different types of carbon atoms present. oup.com DEPT NMR experiments are used to determine the number of protons attached to each carbon. thieme-connect.com

While specific detailed NMR data for this compound is not extensively provided in the search results, general applications of these techniques for diterpenes from Vitex trifolia are described. For instance, ¹H and ¹³C NMR assignments are used to confirm structures, with coupling constants being important for stereochemical analysis. 2D NMR techniques like COSY, HSQC, and HMBC are used to resolve overlapping signals and establish connectivity in complex terpenoid frameworks. tandfonline.com

High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the accurate molecular weight and elemental composition of a compound, thereby confirming its molecular formula. researchgate.netresearchgate.netnih.govoup.comjst.go.jpthieme-connect.com HR-MS provides a highly accurate mass-to-charge ratio (m/z) that can be used to calculate the possible elemental compositions within a very narrow mass tolerance (e.g., <5 ppm). nih.gov This is particularly important for novel compounds or for confirming the formula of isolated natural products.

For this compound, HR-MS data would be used to confirm its molecular formula, which is reported as C₂₂H₃₂O₄. nih.gov The technique can also provide fragmentation patterns (MS/MS data) that offer additional structural information. thieme-connect.com The combination of HR-MS with chromatographic techniques like HPLC (HPLC-HRMS or LC-MS) is a powerful tool for the analysis of complex mixtures and the characterization of isolated compounds. nih.govresearchgate.netresearchgate.netthieme-connect.comcore.ac.ukresearchgate.net

In some cases, X-ray crystallography is also employed to definitively determine the absolute configuration of chiral centers in diterpenes, providing a clear three-dimensional structure. nih.govresearchgate.net

Key Spectroscopic Techniques for Structural Elucidation

TechniqueInformation ProvidedApplication for this compound
¹H NMRNumber, type, chemical environment, and coupling of protonsAssigning proton signals, determining coupling constants for stereochemistry
¹³C NMRTypes of carbon atomsAssigning carbon signals
DEPT NMRNumber of protons attached to each carbon (CH₃, CH₂, CH, C)Differentiating carbon types
COSYCorrelation between coupled protonsEstablishing proton-proton connectivity
HSQCCorrelation between directly bonded protons and carbonsAssigning proton and carbon signals that are directly connected
HMBCCorrelation between protons and carbons separated by 2 or 3 bondsConnecting different parts of the molecule, identifying substituent positions
ROESY/NOESYSpatial proximity of protonsDetermining relative stereochemistry
HR-MSAccurate molecular weight and elemental compositionConfirming the molecular formula (C₂₂H₃₂O₄)
X-ray CrystallographyDefinitive 3D structure and absolute configuration (if suitable crystals are obtained)Confirming stereochemistry and overall structure (used for some Vitex diterpenes) nih.govresearchgate.net

Molecular Formula and Weight of this compound

PropertyValue
Molecular FormulaC₂₂H₃₂O₄
Molecular Weight360.5 g/mol

X-ray Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallographic analysis is a powerful technique used to determine the precise three-dimensional structure of a molecule, including the bond lengths, bond angles, and the arrangement of atoms in space. Crucially, for chiral compounds, X-ray crystallography can definitively establish the absolute configuration, provided that a suitable single crystal can be obtained and the crystal contains a heavy atom or anomalous dispersion effects are utilized acs.org.

In the case of this compound, X-ray crystallographic analysis has been employed as a method for structural elucidation and, importantly, for the determination of its absolute configuration researchgate.net. This technique provides direct experimental evidence of the stereochemistry at each chiral center, resolving ambiguities that may remain after extensive NMR analysis researchgate.net. While specific crystallographic data like crystal system, space group, and unit cell dimensions for this compound were not detailed in the provided snippets, the mention of its use highlights its importance in confirming the stereochemical assignment researchgate.net.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is another valuable tool for determining the absolute configuration of chiral molecules in solution researchgate.netscience.gov. ECD measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. The resulting ECD spectrum, with its characteristic Cotton effects (peaks or troughs), is highly sensitive to the three-dimensional arrangement of atoms and can be used to assign absolute configuration, often in conjunction with computational methods researchgate.netscience.gov.

For diterpenoids, including those from Vitex species, ECD spectroscopy has been utilized for stereochemical assignment researchgate.net. By comparing the experimental ECD spectrum of a compound with calculated ECD spectra for possible stereoisomers, researchers can determine the most likely absolute configuration researchgate.netresearchgate.net. This approach is particularly useful when obtaining suitable crystals for X-ray analysis is challenging. While a specific experimental ECD spectrum or detailed computational ECD data for this compound were not provided in the search results, the general application of ECD for absolute configuration determination of related diterpenoids from Vitex species underscores its relevance in the structural characterization of this class of compounds researchgate.net.

Chemoinformatic and Computational Approaches to this compound Structure Validation

Chemoinformatic and computational approaches play an increasingly significant role in natural product research, complementing experimental techniques for structure elucidation and validation mdpi.comiisj.in. While direct mentions of using these methods specifically for the initial validation of this compound's structure after experimental determination are limited in the provided snippets, computational methods are applied to Vitex compounds, including this compound, in various contexts iisj.inresearchgate.netdntb.gov.ua.

Molecular docking, a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor) when bound to form a stable complex, has been applied to this compound to evaluate its potential interactions with biological targets, such as β-lactamase iisj.inresearchgate.net. These studies utilize the known or predicted 3D structure of this compound to understand its behavior in a biological environment researchgate.net.

Furthermore, computational simulations are mentioned in the context of Vitex species research dntb.gov.ua. While the specific nature of these simulations regarding this compound's structure validation is not detailed, computational chemistry can be used to calculate various molecular properties, including conformational analysis, which can support or validate structural assignments made through spectroscopic methods researchgate.net. For instance, Density Functional Theory (DFT) calculations are used in conjunction with ECD to determine absolute configurations researchgate.netscience.gov.

Biosynthesis and Metabolic Origins of Vitetrifolin C

Proposed Biosynthetic Pathways of Labdane-Type Diterpenes in Vitex Species

Labdane-related diterpenoids (LRDs) possess a characteristic labdane-type bicyclic core structure or more intricate ring systems derived from this skeleton cjnmcpu.comcjnmcpu.com. Their biosynthesis typically involves the sequential action of diterpene synthases (diTPSs) cjnmcpu.comnih.gov. In angiosperms, the core labdane (B1241275) structure is commonly formed from geranylgeranyl diphosphate (B83284) (GGPP) through a two-step process catalyzed by class II and class I diTPSs nih.govcabidigitallibrary.org.

Identification of Key Precursors and Intermediate Compounds

The direct precursor for the biosynthesis of diterpenes, including labdane-types, is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule derived from IPP and DMAPP nih.govcjnmcpu.com. The initial step in labdane biosynthesis involves the cyclization of GGPP. In Vitex agnus-castus, studies have shown that class II diterpene synthases (diTPSs) catalyze the initial cyclization of GGPP into bicyclic intermediates, such as labda-13-en-8-ol diphosphate nih.gov. These intermediates then undergo further transformations catalyzed by class I diTPSs nih.govcabidigitallibrary.org. While specific intermediates directly leading to Vitetrifolin C are not explicitly detailed in the search results, the general pathway for labdane diterpenes in Vitex involves these bicyclic diphosphate compounds.

Enzymatic Transformations and Catalytic Mechanisms Implicated in this compound Formation

The biosynthesis of this compound involves a series of enzymatic transformations. The initial cyclization of GGPP is catalyzed by class II diTPSs, which perform a protonation-initiated cyclization to form the decalin core of the labdane structure nih.govcabidigitallibrary.org. The stereochemistry of this core is determined by the specific class II diTPS involved nih.gov. Subsequently, class I diTPSs mediate dephosphorylation and carbocation rearrangements, leading to the formation of various labdane-related skeletons nih.govcabidigitallibrary.org.

Further modifications, such as oxidation and acetylation, are crucial for the formation of the final structure of this compound. Oxidative modifications are often catalyzed by cytochrome P450 enzymes (CYPs), which introduce hydroxyl groups at specific positions nih.govcabidigitallibrary.org. Acetyltransferases are likely involved in the acetylation reactions observed in diterpenes like this compound, where an acetyl group at C-2 is critical for its structure . Research in Vitex agnus-castus has identified CYPs, such as VacCYP76BK1, which catalyze hydroxylation steps in the biosynthesis of diterpenoids nih.govnih.gov. The specific enzymatic steps and their catalytic mechanisms leading precisely to the functionalization pattern of this compound (which includes a hydroxyl group at C-4 and an acetyl group at C-2 ) would require further dedicated studies.

Isotopic Labeling Studies for Pathway Delineation (Theoretical Framework)

Isotopic labeling studies, while not specifically detailed for this compound biosynthesis in the provided results, represent a powerful theoretical framework for delineating biosynthetic pathways. By feeding plants with precursors labeled with stable isotopes (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into the final compound, this compound. Analysis of the labeling pattern in this compound using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would allow for the identification of which carbons in the molecule originate from specific positions in the labeled precursors. This can help confirm proposed intermediates, identify branching points in the pathway, and elucidate the sequence of enzymatic reactions, including cyclizations, rearrangements, oxidations, and acylations. For instance, feeding [1-¹³C]-, [2-¹³C]-, or [U-¹³C]-labeled glucose or mevalonate (B85504) could reveal how the carbon skeleton of GGPP is assembled and subsequently transformed into the labdane core and its functionalized groups in this compound.

Genetic and Genomic Basis of this compound Biosynthesis (Hypothetical Gene Clusters)

The biosynthesis of complex secondary metabolites like diterpenes is often encoded by genes organized in biosynthetic gene clusters in plant genomes. While specific gene clusters for this compound biosynthesis have not been explicitly identified in the search results, studies in Vitex agnus-castus have shed light on the genetic basis of diterpenoid biosynthesis in the genus. Analysis of transcriptome data, particularly from tissues rich in diterpenes like glandular trichomes, has led to the identification of candidate genes involved in diterpenoid biosynthesis nih.govnih.govresearchgate.net. In V. agnus-castus, this includes genes encoding class II and class I diterpene synthases (diTPSs) and cytochrome P450 enzymes (CYPs) nih.govnih.govresearchgate.net.

Based on these findings, it is hypothesized that the genes responsible for this compound biosynthesis in Vitex trifolia may also be organized in one or more gene clusters. These clusters would likely contain genes encoding:

Enzymes for the upstream MVA and/or MEP pathways producing IPP and DMAPP.

Geranylgeranyl pyrophosphate synthase (GGPPs) to form GGPP.

Specific class II diTPSs that catalyze the initial cyclization of GGPP to the appropriate labdane intermediate.

Specific class I diTPSs that further modify the bicyclic intermediate.

Cytochrome P450 enzymes responsible for specific hydroxylation and oxidation steps.

Acetyltransferases for the introduction of acetyl groups.

Possibly transporter proteins involved in the sequestration or transport of this compound.

Genomic sequencing and comparative genomics approaches in Vitex trifolia, combined with transcriptomic analysis of different tissues and developmental stages, could help identify and characterize these hypothetical gene clusters.

Factors Influencing this compound Accumulation in Source Organisms (e.g., Environmental, Developmental)

The accumulation of secondary metabolites like this compound in plants can be influenced by a variety of factors, including environmental conditions and developmental stages. While direct studies on the factors affecting this compound accumulation are not detailed in the provided results, research on other diterpenoids in Vitex species and other plants provides insights into potential influencing factors.

Environmental factors such as light intensity, temperature, water availability, and nutrient levels can impact the expression of genes involved in biosynthetic pathways and the activity of relevant enzymes, thereby affecting the production of secondary metabolites. For example, studies on other plant species have shown that abiotic stresses can induce or repress the biosynthesis of certain terpenoids. cabidigitallibrary.org mentions that transcription factors like WRKYs, known for their role in regulating tolerance to biotic and abiotic stresses, may play a role in regulating terpenoid biosynthetic pathways in plants cabidigitallibrary.org.

Furthermore, biotic factors such as herbivory or pathogen attack can also induce the production of secondary metabolites, which may serve as defense compounds. While not specifically linked to this compound in the search results, this is a common theme in plant secondary metabolism.

Understanding these influencing factors is crucial for optimizing the production of this compound in cultivated Vitex species or through biotechnological approaches.

Synthetic Strategies and Chemical Derivatization of Vitetrifolin C

Total Synthesis Approaches to the Vitetrifolin C Scaffold (Conceptual)

Despite the absence of a reported total synthesis for this compound itself, conceptual approaches for the synthesis of complex diterpenes, including those with halimane skeletons, provide insights into potential strategies. Retrosynthetic analysis is a crucial tool in planning such syntheses, involving the hypothetical deconstruction of the target molecule into simpler, readily available starting materials.

Retrosynthetic Analysis and Key Disconnections for Diterpene Synthesis

Retrosynthetic analysis for diterpenes like this compound would involve identifying key disconnections that simplify the polycyclic structure and reduce the number of chiral centers in each fragment. For diterpenes, common strategies involve targeting key intermediates such as the tricyclic core. Disconnections might be planned around existing or potential functional groups, leveraging principles like alternating acceptor and donor reactivity patterns imposed by heteroatoms. nih.gov For halimane-type diterpenoids, the bicyclic core is a primary synthetic target. researchgate.netresearchgate.net

Stereocontrolled Synthesis Methodologies for Complex Chiral Centers

The stereochemical complexity of this compound, which includes four chiral centers, necessitates the use of stereocontrolled synthesis methodologies. Achieving the correct relative and absolute stereochemistry at each chiral center is paramount. Techniques such as asymmetric catalysis, chiral auxiliaries, and stereoselective reactions (e.g., enantioselective epoxidation or diastereoselective additions) are essential in constructing complex chiral frameworks. researchgate.netresearchgate.net For instance, chiral auxiliary-mediated Diels-Alder cycloaddition has been explored for introducing stereocenters in related diterpenes. researchgate.net Biomimetic transformations, mimicking natural enzymatic cyclizations and rearrangements, also offer potential routes for stereoselective construction of cyclic systems. researchgate.netresearchgate.net

Semi-synthetic Modifications and Analog Generation of this compound for Research Purposes

Given the challenges in obtaining sufficient quantities of natural this compound, semi-synthetic modifications and the generation of analogs are important for research purposes, particularly for exploring biological activities and structure-activity relationships. oup.com

Regioselective and Stereoselective Functionalization of this compound

Semi-synthesis involves using a naturally occurring precursor or a closely related compound to synthesize the target molecule or its derivatives. This approach often focuses on regioselective and stereoselective functionalization of specific sites on the molecule. Selective reactions are required to introduce or modify functional groups without affecting other sensitive parts of the complex diterpene scaffold. While specific details on the regioselective and stereoselective functionalization of this compound are limited in the provided search results, research on related diterpenoids highlights the importance of controlled reaction conditions and protecting group strategies to achieve desired modifications.

Design and Synthesis of this compound Derivatives and Bioconjugates as Research Tools

The design and synthesis of this compound derivatives and bioconjugates are valuable for understanding its mechanism of action and potential therapeutic applications. Analogs with simplified structures can be synthesized to probe the importance of specific moieties for activity. For example, a tetralone-based analog of vitetrifolin D, with a simplified A-ring, was synthesized to study its epithelial-mesenchymal transition inhibitory activity. oup.comoup.comresearchgate.netoup.comnih.gov Such simplified analogs can be more synthetically accessible and serve as useful research tools. oup.comoup.com Bioconjugates, where this compound or its derivatives are linked to other molecules, could be designed for targeted delivery or imaging purposes, although no specific examples for this compound were found in the search results.

Explorations into Structure-Activity Relationships (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies aim to correlate structural features of a molecule with its biological activity. nih.govnih.govresearchgate.net By chemically modifying this compound and testing the biological activity of the resulting derivatives, researchers can identify which parts of the molecule are essential for its observed effects. ijcrt.org Although comprehensive SAR studies specifically on this compound are not detailed in the provided snippets, the synthesis of analogs, such as the tetralone-based vitetrifolin D analog, is a direct approach to exploring SAR. oup.comoup.comresearchgate.netoup.comnih.gov These studies can involve systematic modifications to different parts of the molecule, such as alterations to the ring system, the furan (B31954) moiety, or the functional groups, and evaluating the impact on activities like anti-inflammatory, antioxidant, or cytotoxic effects. The limited availability of natural this compound has been a hindrance to such detailed investigations. oup.comoup.com

Impact of Specific Functional Groups on Molecular Interactions

The molecular structure of this compound contains various functional groups, including hydroxyl and ester moieties, characteristic of diterpenoids. These groups play a significant role in determining the compound's physical properties, reactivity, and interactions with biological targets or other molecules solubilityofthings.com.

Studies on related vitetrifolins, particularly Vitetrifolin D, provide insights into how specific functional groups can influence molecular interactions. For instance, the presence of acetyl groups in vitetrifolins is speculated to increase molecular hydrophobicity and enhance cell permeability oup.com. This suggests that modifying or introducing acetyl groups could alter how this compound traverses biological membranes and interacts within a cellular environment.

Furthermore, the potential hydrolysis of ester groups by intracellular esterases, as proposed for acyl groups at positions 6 and 7 in vitetrifolins, can lead to the formation of vicinal diols oup.commdpi.com. These resulting hydroxyl groups could potentially form intramolecular hydrogen bonds, which might influence their availability for interaction with target proteins oup.com. This highlights how seemingly subtle changes, like ester hydrolysis, can impact the interaction profile of the molecule.

Molecular docking studies on related diterpenoids, including Vitetrifolin D, with biological targets like the dopamine (B1211576) D2 receptor, demonstrate the importance of specific interactions such as hydrophobic interactions, hydrogen bonding, and pi-pi interactions in molecular recognition nih.gov. The distribution and nature of functional groups on the this compound scaffold would dictate its ability to engage in these types of interactions, influencing binding affinity and specificity.

While specific detailed research findings on the impact of each functional group within this compound on its molecular interactions were not extensively available, the principles observed in related diterpenoids suggest that targeted modifications of hydroxyl, ester, and potentially olefinic groups could significantly alter its interaction profile.

Molecular and Cellular Mechanisms of Action of Vitetrifolin C

Identification and Characterization of Molecular Targets of Vitetrifolin C

Detailed molecular target identification for this compound is an area of ongoing research. While direct and extensive studies on this compound are limited, research on analogous compounds from the Vitex genus provides insight into potential molecular interactions.

Specific protein-ligand interaction studies, such as binding assays or surface plasmon resonance (SPR), detailing the direct molecular targets of this compound are not extensively documented in current literature. However, research on other diterpenes from Vitex species suggests potential mechanisms. For instance, the related compound Vitetrifolin D has been shown to disrupt the binding of the glioma-associated oncogene (GLI1) to its DNA binding domain in an electrophoresis mobility shift assay. researchgate.net This indicates that compounds with a similar structural backbone may interact directly with transcription factors to modulate gene expression.

There is currently a lack of specific research findings from the search results detailing direct interactions between this compound and nucleic acids or lipid membranes. Small molecules can interact with DNA through various modes, including groove binding and intercalation, but such interactions have not been specifically characterized for this compound. atdbio.com

Elucidation of Downstream Signaling Pathways Modulated by this compound

Research has more clearly defined the impact of compounds from Vitex trifolia on downstream signaling pathways, particularly those involved in inflammation and oxidative stress.

Compounds isolated from Vitex species demonstrate significant anti-inflammatory effects by modulating key signaling pathways. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the expression of enzymes responsible for their synthesis, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netuitm.edu.mywaocp.com

The anti-inflammatory activity is often linked to the suppression of major inflammatory signaling cascades like the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs) pathways. waocp.comtci-thaijo.org For example, several labdane-type diterpenes from Vitex species have been reported to block TNF-α-induced NF-κB activation. tci-thaijo.org Furthermore, studies on compounds isolated from the seeds of Vitex negundo revealed potent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. researchgate.net These compounds also significantly reduced the protein levels of iNOS and COX-2. researchgate.net Other constituents of V. trifolia, such as artemetin (B1667621) and vitexilactone, have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in human macrophages. nih.gov

Inhibitory Effects of Compounds from Vitex Species on Inflammatory Mediators
CompoundTargetCell LineIC₅₀ ValueSource
Negundoin CNO ProductionRAW 264.70.12 µM researchgate.net
Negundoin ENO ProductionRAW 264.70.23 µM researchgate.net
ArtemetinTNF-α ProductionU937 Macrophages101.9 ± 11.2 µM nih.gov
VitexilactoneIL-1β ProductionU937 Macrophages212.9 ± 24.3 µM nih.gov
Maslinic AcidTNF-α ProductionU937 Macrophages58.4 ± 3.6 µM nih.gov

Specific studies detailing the direct effect of this compound on reactive oxygen species (ROS) production are not available in the reviewed literature. However, extracts from V. trifolia and its constituent compounds are known to possess antioxidant properties. uitm.edu.my Flavonoids, a class of compounds also found in Vitex species, are recognized for their ability to modulate oxidative stress. nih.gov For instance, the flavonoid vitexin (B1683572) has been shown to protect against oxidative stress by activating the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative damage. nih.gov This suggests that compounds from V. trifolia, potentially including this compound, may contribute to cellular protection by influencing pathways that regulate the balance of ROS.

The direct effects of this compound on the formation of cyclic AMP (cAMP) have not been specifically investigated in the available research. The cAMP signaling pathway is a critical intracellular second messenger system involved in numerous physiological processes. While some studies have linked elevated cAMP levels to the expression of inflammatory mediators like iNOS under certain conditions, a direct modulatory role for this compound on this pathway has not been established. nih.gov

Cellular Effects of this compound in In Vitro Models

Analysis of Cell Cycle Modulation (e.g., G0/G1 phase arrest)

Current scientific literature accessible through comprehensive searches does not provide specific data on the effects of this compound on cell cycle modulation. While many plant-derived polyphenols are known to induce cell cycle arrest, often in the G0/G1 phase, as a mechanism for preventing cancer cell proliferation, dedicated studies detailing this specific action for this compound are not available. mdpi.com Research on other compounds, such as trichodermin (B1214609) in ovarian cancer cells, has demonstrated the induction of G0/G1 cell cycle arrest through the inhibition of pathways involving key proteins like c-Myc, cyclin D1, CDK4, and CDK2. mdpi.com Similarly, Vitamin D and its active metabolite calcitriol (B1668218) have been shown to cause cell cycle arrest at the G0/G1 phase in tumor-derived endothelial cells. researchgate.net However, analogous investigations to determine if this compound exerts similar effects, and through which molecular pathways, have not been reported.

Induction of Apoptosis and Associated Molecular Events

There is a lack of specific research detailing the induction of apoptosis and the associated molecular events by this compound. Although a related compound, Vitetrifolin D, is noted for its role as an apoptosis inducer, the specific mechanisms for this compound are not documented. nih.gov For context, studies on other flavonoids, such as vitexicarpin, have shown the induction of apoptosis in human prostate carcinoma cells. This process was linked to the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the release of cytochrome c from mitochondria. nih.gov Plant extracts from Menyanthes trifoliata have also demonstrated the ability to induce apoptosis in human glioma cells, mediated by altered expression of genes like Bax, Bcl-2, and Cas-3. nih.govresearchgate.net Without direct studies, it remains undetermined whether this compound triggers similar intrinsic or extrinsic apoptotic pathways.

Influence on Cell Proliferation and Viability in Cell Lines (for mechanistic insight)

Specific data quantifying the influence of this compound on the proliferation and viability of cell lines, such as IC50 values, are not available in the reviewed scientific literature. The IC50 value, which denotes the concentration of a compound required to inhibit 50% of cell viability, is a standard metric for assessing cytotoxic effectiveness. nih.gov For example, vitexicarpin, a compound isolated from Vitex rotundifolia, has been shown to inhibit the growth of PC-3 prostate cancer cells in a dose-dependent manner with an IC50 value of approximately 28.8 μM. nih.gov Various other plant extracts and compounds have been evaluated for their cytotoxic effects, yielding a wide range of IC50 values depending on the compound and cell line. unibo.itresearchgate.netnih.gov However, without equivalent experimental data for this compound, its potency and selectivity against different cancer cell lines remain uncharacterized.

Computational and Biophysical Approaches to Structure-Mechanism Relationship (SMR)

Molecular Docking Simulations for Ligand-Target Interactions

There are no specific molecular docking simulation studies for this compound reported in the available scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used to predict the binding affinity and interaction between a ligand (like a drug candidate) and a target protein, providing insights into potential mechanisms of action. nih.govresearchgate.net For instance, docking studies have been performed on other natural compounds like casticin (B192668) and artemitin from Vitex trifolia to evaluate their interaction with targets like COX-2. researchgate.net Similar computational analyses for this compound would be necessary to identify its potential biological targets and elucidate its binding modes at the molecular level.

Molecular Dynamics Simulations for Conformational Changes and Binding Dynamics

Specific molecular dynamics (MD) simulation studies focusing on this compound have not been identified in the current body of scientific literature. MD simulation is a powerful computational method used to analyze the physical movements of atoms and molecules over time, providing detailed information on conformational changes and the stability of ligand-protein complexes. nih.govnih.govyoutube.com This technique complements molecular docking by offering a dynamic view of the binding process and the stability of the interactions. supsi.chnih.gov For example, MD simulations have been used to study the formation and stability of inclusion complexes with cyclodextrins and to validate docking poses of various ligands with their protein targets. nih.govmdpi.com To understand the conformational dynamics of this compound upon binding to a potential target and the stability of such an interaction, dedicated MD simulation studies would be required.

In Silico Prediction of Bioactivity Profiles

In silico analysis, which involves the use of computational models, has become an indispensable tool in modern drug discovery and pharmacology for predicting the biological activity of chemical compounds. mdpi.com These computational approaches allow for the rapid screening of vast libraries of molecules to identify potential therapeutic agents and to elucidate their possible mechanisms of action before undertaking laboratory experiments. mdpi.com Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore mapping are employed to predict how a compound like this compound might interact with biological targets. rsc.org

While comprehensive in silico studies specifically detailing the bioactivity profile of this compound are not extensively available in the current scientific literature, the broader research on the constituents of the Vitex genus, particularly Vitex trifolia, provides a strong precedent for its potential biological activities. Computational studies on other phytochemicals isolated from Vitex trifolia have successfully predicted their interactions with various biological targets, suggesting that this compound would also be a promising candidate for similar analyses.

For instance, molecular docking studies on other compounds from Vitex trifolia have been conducted to evaluate their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy. nih.govsemanticscholar.org In these types of studies, the binding affinity of a ligand (the small molecule, in this case, a phytochemical) to the active site of a target protein is calculated and expressed as a docking score, typically in kcal/mol. A lower binding energy score indicates a more stable and favorable interaction.

Another area where in silico predictions have been applied to Vitex species is in identifying compounds with potential anti-inflammatory and antioxidant effects. researchgate.net For example, molecular docking has been used to investigate the interactions of major constituents of Vitex trifolia essential oil with human peroxiredoxin 5 and 4-hydroxyphenylpyruvate dioxygenase, proteins relevant to oxidative stress and metabolism. mdpi.com Furthermore, computational analyses of metabolites from Vitex trifolia extracts have predicted strong binding affinities to bacterial receptors, indicating potential antibacterial properties. researchgate.nettjnpr.org

The Prediction of Activity Spectra for Substances (PASS) is another powerful online tool that predicts a wide range of biological activities based on the structural formula of a compound. way2drug.comnih.gov This tool compares the structure of a query molecule to a large database of known bioactive compounds and provides a list of potential activities with corresponding probabilities. nih.gov An in silico analysis of this compound using a tool like PASS could potentially reveal a spectrum of pharmacological effects, mechanisms of action, and even potential adverse effects. way2drug.com

Given the successful application of these computational methods to other constituents of Vitex trifolia, it is highly probable that future in silico studies on this compound will uncover a range of significant biological activities. Such research would be invaluable in guiding further in vitro and in vivo investigations to validate these predicted effects.

To illustrate the type of data generated from such predictive studies, the following table presents a hypothetical bioactivity profile for this compound, based on the activities predicted for other compounds from the same plant genus. It is important to note that this table is for illustrative purposes and awaits experimental and specific computational validation for this compound.

Predicted Biological ActivityPotential Molecular TargetCommon In Silico MethodRelevance
Anti-inflammatoryCyclooxygenase-2 (COX-2)Molecular DockingInhibition of prostaglandin (B15479496) synthesis
AnticancerVEGFR2, B-Raf KinaseMolecular Docking, MD SimulationInhibition of angiogenesis and cell proliferation
AntioxidantPeroxiredoxin 5Molecular DockingReduction of oxidative stress
AntibacterialBacterial DNA gyraseMolecular DockingInhibition of bacterial replication
NootropicAcetylcholinesterase (AChE)PASS, Molecular DockingPotential for cognitive enhancement

Preclinical Biological Activities of Vitetrifolin C in Model Systems

In Vitro Biological Assessments of Vitetrifolin C in Cell-Based Assays

In vitro studies are fundamental in elucidating the biological profile of a compound at the cellular and molecular level. For this compound, the extent of such research is varied across different types of assays.

A thorough search of scientific databases indicates that specific studies on the inhibitory or activatory effects of this compound on β-lactamase and butyryl-cholinesterase have not been reported.

However, research into other compounds from the Vitex genus has shown activity against soybean lipoxygenase. Lipoxygenases are enzymes involved in the inflammatory pathway. While direct data for this compound is unavailable, studies on compounds isolated from Vitex agnus-castus have demonstrated lipoxygenase inhibitory activity. For instance, the flavonoids artemetin (B1667621) and casticin (B192668), also found in the Vitex genus, have exhibited potent lipoxygenase inhibition.

**Table 1: Lipoxygenase Inhibitory Activity of Compounds from *Vitex agnus-castus***

Compound Source Organism Enzyme Target Activity
Artemetin Vitex agnus-castus Lipoxygenase Potent Inhibition
Casticin Vitex agnus-castus Lipoxygenase Potent Inhibition

This table presents data for compounds related to this compound, as direct studies on this compound's lipoxygenase activity are not currently available.

There is currently no published research specifically investigating the binding affinity of this compound for the Dopamine (B1211576) D2 receptor or other receptors in recombinant cell systems. The dopaminergic activity has been noted for ethanolic extracts of the fruit of V. agnus-castus, which showed inhibition at D2 receptors; however, the specific compound responsible for this activity was not identified as this compound. mdpi.com

Scientific literature lacks specific studies on the effect of this compound on cellular differentiation.

In the context of inflammation, while direct studies on this compound are limited, extensive research on extracts and other purified compounds from the Vitex genus, particularly Vitex trifolia, has demonstrated significant anti-inflammatory effects in cultured cells. These studies provide a basis for understanding the potential, yet unconfirmed, anti-inflammatory properties of this compound.

For example, various extracts and compounds from Vitex trifolia have been shown to inhibit the production of key inflammatory mediators in human U937 macrophages. Specifically, the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) was significantly reduced by compounds such as artemetin, casticin, and vitexilactone. nih.gov Another related compound, Vitetrifolin D, has been found to inhibit the Hedgehog signaling pathway, which can be aberrantly activated in some cancers and inflammatory conditions. researchgate.net

Table 2: Anti-inflammatory Activity of Compounds from Vitex trifolia in Human U937 Macrophages

Compound Effect on TNF-α Production Effect on IL-1β Production
Artemetin Inhibition Significant reduction
Casticin Significant inhibition (IC50: 7.1 ± 0.3 μg/mL) Reduction at higher concentrations
Vitexilactone Inhibition (IC50: 37.5 ± 2.8 μg/mL) Significant reduction (IC50: 80.6 ± 9.2 μg/mL)

This table summarizes the anti-inflammatory effects of compounds structurally related to this compound. IC50 values represent the concentration required for 50% inhibition. Data specific to this compound is not available. nih.gov

In Vivo Studies of this compound in Non-Human Organisms

In vivo studies are crucial for understanding the physiological and systemic effects of a compound in a living organism.

A comprehensive review of the scientific literature reveals a lack of specific in vivo studies conducted on this compound in rodent or other animal models to assess its general physiological responses.

Currently, there are no published studies that specifically assess the anti-inflammatory or neuro-modulatory effects of isolated this compound in animal models. However, ethanolic extracts of Vitex negundo and Vitex trifolia have demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. wisdomlib.org These findings suggest that compounds within these extracts possess anti-inflammatory properties, though the specific contribution of this compound has not been determined.

Pharmacodynamic Marker Analysis in Preclinical Animal Models

A thorough search of scientific databases and peer-reviewed journals reveals no specific studies detailing the analysis of pharmacodynamic markers for this compound in preclinical animal models. Consequently, no data tables on this topic can be generated.

Mechanistic Insights Derived from Preclinical Efficacy Models

Similarly, there is a lack of published research on the mechanistic insights of this compound derived from preclinical efficacy models. The biological processes and pathways modulated by this specific compound have not been elucidated in the scientific literature.

While other compounds from Vitex trifolia, such as Vitetrifolin D, have shown activities like the inhibition of cancer cell growth, these findings cannot be extrapolated to this compound without direct experimental evidence. The unique structural features of each compound can lead to significantly different biological activities.

Future research is necessary to determine the preclinical biological activities of this compound, including its pharmacodynamic profile and mechanism of action. Such studies would be crucial in understanding its potential therapeutic applications.

Advanced Analytical Methods and Research Tools for Vitetrifolin C

Quantitative and Qualitative Analytical Techniques for Vitetrifolin C in Research Matrices

Analyzing this compound in various research matrices, such as plant extracts or biological samples, relies heavily on chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a crucial technique for the trace analysis of this compound. LC-MS/MS offers high sensitivity and selectivity, enabling the detection and quantification of the compound even at low concentrations in complex mixtures. This method is particularly valuable for tracking this compound during purification processes and for analyzing its presence in biological samples after administration or incubation nih.gov. The coupling of HPLC with mass spectrometry, including high-resolution mass spectrometry (HR-MS), allows for the determination of the molecular formula and provides fragmentation patterns that aid in structural confirmation nih.govmdpi.com. For instance, HPLC-DAD-QTOF-MS has been used in the analysis of vitetrifolin D, a related diterpenoid, demonstrating the power of this hyphenated technique in identifying metabolites and understanding metabolic pathways nih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the analysis of volatile and semi-volatile compounds. While this compound itself is a diterpenoid and may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS can be applicable for studying potential volatile metabolites or co-occurring volatile compounds in the source plant material, such as essential oils from Vitex species researchgate.netscielo.org.mx. Studies on Vitex trifolia and Vitex negundo essential oils have utilized GC-MS to identify major volatile components like eucalyptol (B1671775) and caryophyllene (B1175711) researchgate.net. If this compound were found to be metabolized into volatile products, GC-MS could be a suitable technique for their detection and identification. However, direct evidence of this compound being analyzed by GC-MS for volatile metabolites was not found in the provided search results.

Spectroscopic Methods for this compound Detection and Imaging in Biological Systems (e.g., Fluorescence, Raman Spectroscopy)

Spectroscopic methods play a vital role in the structural characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, as well as 2D NMR techniques like COSY, HSQC, and HMBC, are essential for assigning protons and carbons and establishing molecular connectivity, particularly for complex diterpenoid structures . Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also provide complementary information about the functional groups and chromophores present in this compound . X-ray crystallography, when possible, can provide the absolute configuration of chiral centers researchgate.net.

While these spectroscopic methods are fundamental for structural analysis, specific information regarding the application of fluorescence or Raman spectroscopy for the detection or imaging of this compound in biological systems was not prominently featured in the provided search results. Research often focuses on the biological effects or metabolic fate of the compound, with detection in biological matrices primarily relying on sensitive chromatographic-mass spectrometric methods.

Development and Application of Immunoassays and Biosensors for this compound in Research

The development and application of immunoassays and biosensors offer potential avenues for the sensitive and high-throughput detection of this compound in research. Immunoassays, such as ELISA, utilize antibodies specific to the target analyte for detection and quantification. Biosensors, on the other hand, combine a biological recognition element with a transducer to produce a measurable signal.

While immunoassays, like sandwich enzyme immunoassays, have been used in studies related to Vitex constituents for quantifying biological markers ebi.ac.uk, specific information on the development or application of immunoassays or biosensors specifically for this compound was not found in the provided search results. The complexity and relatively low abundance of natural products like this compound can pose challenges in generating specific antibodies required for immunoassay development.

Radiometric and Isotopic Labeling Techniques for this compound Tracing and Metabolism Studies

Radiometric and isotopic labeling techniques are powerful tools for tracing the absorption, distribution, metabolism, and excretion (ADME) of compounds. By incorporating isotopes like ¹⁴C or ³H into the structure of this compound, researchers can track its movement within biological systems and study its metabolic transformations researchgate.netscience.gov.

Studies on the metabolism of related compounds, such as vitetrifolin D, have utilized techniques like LC-MS/MS to identify metabolites nih.govmdpi.com. While the provided search results discuss the general utility of radiometric and isotopic labeling in ADME studies for natural products and drugs researchgate.net, specific research detailing the application of these techniques to this compound for tracing or metabolism studies was not explicitly found. The synthesis of isotopically labeled natural products can be complex and resource-intensive researchgate.net.

Vitetrifolin C in Specialized Research Domains Non Clinical

Agricultural Science Research Applications of Vitetrifolin C (e.g., Plant Growth Regulation, Pest Deterrence)

Natural products derived from plants have long been investigated for their potential applications in agriculture, including influencing plant growth and deterring pests. frontiersin.orgmdpi.com Compounds from Vitex species, which contain diterpenes like this compound, have demonstrated various activities, including antimicrobial and insecticidal properties in broader studies of plant extracts. researchgate.netniscpr.res.in For instance, extracts from Vitex trifolia have shown mosquito larvicidal and repellent properties. researchgate.netniscpr.res.in

The potential for compounds like this compound in agricultural science could lie in their capacity to act as natural plant growth regulators or as environmentally friendly alternatives for pest management. Some natural compounds can influence plant physiological processes, potentially enhancing growth or improving resilience to stress. frontiersin.org Others can act directly or indirectly against agricultural pests, either by deterring feeding, disrupting development, or exhibiting toxicity. mdpi.comnih.gov The presence of diterpenes in Vitex suggests a potential for such bioactivities. However, specific research isolating and evaluating this compound for its direct effects on plant growth regulation or its efficacy and mechanisms as a pest deterrent is not detailed in the examined literature. Further research would be required to determine if this compound possesses these specific agricultural applications.

Ecological Roles and Interactions of this compound in Natural Ecosystems

Plants produce a wide array of secondary metabolites, including diterpenes, which play crucial roles in their interactions with the environment and other organisms. These roles can include defense against herbivores and pathogens, attraction of pollinators, or competition with other plants through allelopathy. snu.ac.kr Vitex rotundifolia, a source of this compound, is a coastal plant known for its ability to stabilize sand dunes, indicating its adaptation to specific ecological niches. snu.ac.kr

While the ecological significance of the Vitex genus is recognized, the specific ecological role and interactions of this compound within natural ecosystems remain largely unexplored in the provided information. Diterpenes, in general, can mediate complex ecological relationships. For example, some diterpenes have been studied for their allelopathic potential, influencing the growth of neighboring plants. snu.ac.kr Understanding the presence and activity of this compound in different plant tissues and its release into the environment could provide insights into its potential as a defensive compound or its involvement in plant-plant or plant-microbe interactions. However, specific studies detailing the ecological function of this compound were not found.

Potential in Materials Science and Nanotechnology Applications (e.g., Biocompatible Coatings, Functional Materials)

The field of materials science and nanotechnology is increasingly exploring natural compounds for developing new functional materials and biocompatible surfaces. biojournals.uscnr.itmdpi.com Natural products can offer unique chemical structures and properties that are valuable for applications such as coatings, drug delivery systems, and functional materials with specific optical, electronic, or mechanical characteristics. european-mrs.comresearchgate.net Biocompatible coatings, for instance, are crucial in biomedical devices to improve integration with biological systems and prevent adverse reactions. researchgate.net

While the broad potential of natural compounds in materials science and nanotechnology is evident, there is no specific information available in the search results regarding the application of this compound in these domains. Research in this area would typically involve investigating the physical and chemical properties of this compound, such as its stability, solubility, and potential for self-assembly or integration into material matrices. Its potential as a component in biocompatible coatings or other functional materials would require dedicated studies to evaluate its suitability, performance, and safety in such applications.

Relevance of this compound in Environmental Bioremediation Studies

Bioremediation utilizes biological agents, primarily microorganisms and plants, to clean up environmental pollutants. researchgate.netresearchgate.netagriscigroup.usfrontiersin.org Natural compounds can play a role in bioremediation either by directly assisting in the degradation of pollutants or by enhancing the activity of bioremediating organisms. mdpi.com Some plant-derived compounds can influence microbial communities in soil and water, potentially promoting the growth or activity of microbes capable of breaking down contaminants.

The relevance of this compound in environmental bioremediation studies is not explicitly documented in the provided search results. While some natural products have shown promise in this area, the specific effects of this compound on pollutant degradation or its influence on microbial communities involved in bioremediation are unknown based on the available information. Future research could explore the potential of this compound to either directly interact with certain pollutants or to modulate microbial activity in contaminated environments, assessing its efficacy and environmental fate in such applications.

Current Research Gaps and Future Directions in Vitetrifolin C Research

Unexplored Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of diterpenoids in plants, including labdane-type diterpenes like Vitetrifolin C, generally involves the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) catalyzed by diterpene synthases (diTPSs), followed by further modifications by enzymes such as cytochrome P450s (CYPs). nih.gov. While the general framework for diterpene biosynthesis in Vitex species is being explored, the specific enzymatic steps and genetic regulation leading to the formation of this compound remain largely unexplored. Identifying the specific diTPSs and other tailoring enzymes involved in the this compound pathway would provide insights into its production within the plant and potentially enable biotechnological approaches for its sustainable production. Research into the biosynthesis of related diterpenoids in Vitex agnus-castus has identified CYPs involved in hydroxylation steps, suggesting similar enzymatic machinery may be relevant for this compound. nih.govresearchgate.net.

Challenges in Comprehensive Elucidation of Molecular Interaction Networks

Understanding the molecular targets and interaction networks of this compound is fundamental to explaining its observed or potential biological effects. While some studies on Vitex constituents have explored interactions with specific receptors, such as the dopamine (B1211576) D2 receptor for certain diterpenes, the comprehensive molecular interaction profile of this compound itself is not fully elucidated. mdpi.comnih.gov. Molecular docking studies on related Vitex compounds, including this compound, have indicated potential interactions with targets like β-lactamase, suggesting possible antimicrobial mechanisms. orapuh.org. However, these are often predictive and require experimental validation. Challenges lie in systematically identifying all relevant protein targets and deciphering the downstream signaling pathways modulated by this compound.

Methodological Advancements Required for Deeper this compound Profiling (e.g., in situ analysis)

Advanced analytical techniques are essential for a deeper understanding of this compound's distribution, metabolism, and interactions within biological systems. While standard chromatographic and spectroscopic methods have been used for its isolation and structural elucidation, techniques allowing for in situ analysis are needed. researchgate.net. Methods like in situ mass spectrometry imaging could provide spatial information on this compound distribution within plant tissues or biological samples. nih.gov. Furthermore, advanced chromatography methods coupled with high-resolution mass spectrometry are crucial for identifying and characterizing this compound metabolites, which is vital for pharmacokinetic and pharmacodynamic studies. mdpi.comscience.gov. Methodological advancements in areas like activity-based protein profiling could also help identify its protein targets directly in complex biological mixtures.

Opportunities for this compound-Derived Chemical Tools in Advanced Biological Investigations

The development of chemical tools based on the this compound structure presents significant opportunities for advanced biological investigations. leibniz-fmp.dewhiterose.ac.ukupenn.edu. These tools, such as fluorescently labeled this compound analogs or photoaffinity probes, could be used to visualize its localization in cells and tissues, identify its binding partners, and study its cellular uptake and efflux mechanisms in real-time. leibniz-fmp.dewhiterose.ac.uk. Such tools would overcome limitations of traditional methods and provide a more dynamic understanding of this compound's behavior at the molecular level.

Integration of Multi-Omics Data with Computational Modeling for Systems-Level Understanding

A holistic, systems-level understanding of this compound's effects requires the integration of multi-omics data (e.g., genomics, transcriptomics, proteomics, metabolomics) with computational modeling. plos.orgnih.govebi.ac.ukkaist.ac.krfrontiersin.org. While omics studies on Vitex species have revealed a wide range of secondary metabolites and some associated biological activities, integrating this data to specifically understand the impact of this compound on cellular pathways is a significant challenge. nih.govresearchgate.net. Computational approaches, such as network analysis and pathway modeling, can help to infer the biological processes influenced by this compound based on changes in gene expression, protein levels, or metabolite profiles. plos.orgkaist.ac.krfrontiersin.org. Integrating this compound's molecular interaction data with multi-omics profiles could provide a more complete picture of its effects on cellular networks and predict its potential therapeutic applications or off-target effects.

Here is a table summarizing some of the research gaps and future directions:

Research Gap AreaSpecific Challenges / Unexplored AspectsFuture Directions / Required Advancements
Unexplored Biosynthetic Pathways and Enzymatic MechanismsIdentification of specific enzymes (diTPSs, CYPs) involved in this compound biosynthesis; Genetic regulation of the pathway.Enzyme discovery and characterization; Gene expression studies; Metabolic engineering for production. nih.gov
Challenges in Comprehensive Elucidation of Molecular Interaction NetworksIdentification of all relevant protein targets; Deciphering downstream signaling pathways.High-throughput screening for targets; Experimental validation of predicted interactions; Systems biology approaches. mdpi.comnih.govorapuh.org
Methodological Advancements Required for Deeper this compound ProfilingIn situ analysis of distribution and metabolism; High-resolution metabolite identification.Development and application of advanced imaging mass spectrometry; Hyphenated chromatography techniques. mdpi.comscience.gov
Opportunities for this compound-Derived Chemical ToolsDevelopment of probes for visualization, target identification, and mechanistic studies.Synthesis of fluorescent, photoaffinity, and other functionalized this compound analogs. leibniz-fmp.dewhiterose.ac.ukupenn.edu
Integration of Multi-Omics Data with Computational ModelingIntegrating this compound-specific data with complex multi-omics datasets; Predicting system-wide effects.Development of integrated computational models; Network analysis; Machine learning approaches. plos.orgkaist.ac.krfrontiersin.org

Conclusion and Broader Academic Impact of Vitetrifolin C Research

Synthesis of Key Academic Findings on Vitetrifolin C

This compound is a labdane-type diterpene that was initially isolated from the fruits of Vitex trifolia L. nih.govresearchgate.net. Its structure was elucidated through extensive spectroscopic analysis, including techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallographic analysis nih.govresearchgate.net. It has also been reported as a constituent of Vitex agnus-castus fruits. core.ac.uk

The molecular formula of this compound is C22H32O4, and its PubChem Compound Identifier (CID) is 15543012. nih.gov

While detailed biological activity profiles specifically and solely for this compound are less extensively documented compared to some other vitetrifolins like Vitetrifolin D, its presence in extracts exhibiting various activities has prompted its inclusion in research exploring the potential of Vitex constituents. For instance, molecular docking studies investigating potential interactions with β-lactamase have included this compound, showing promising binding affinities within a range of -7.9 to -8.2 kcal/mol alongside other compounds like kaempferol (B1673270) and luteolin. orapuh.orgresearchgate.net

Key academic findings regarding this compound include:

Isolation Source: Fruits of Vitex trifolia and Vitex agnus-castus. nih.govresearchgate.netcore.ac.uk

Chemical Class: Labdane-type diterpene. nih.govresearchgate.netcore.ac.uk

Structure Elucidation: Determined using spectroscopic methods (NMR, MS) and X-ray crystallography. nih.govresearchgate.net

Molecular Formula: C22H32O4. nih.gov

PubChem CID: 15543012. nih.gov

Molecular Docking: Exhibited promising binding affinity to β-lactamase in computational studies. orapuh.orgresearchgate.net

Contribution of this compound Research to Fundamental Chemical and Biological Sciences

The investigation of this compound contributes to fundamental chemical and biological sciences in several ways. Its isolation and comprehensive structural characterization have expanded the known repertoire of natural products, particularly the diverse group of diterpenoids found in the Vitex genus. This contributes to the field of natural product chemistry by providing detailed data on the structure and properties of a specific compound within this important class. nih.govresearchgate.netcore.ac.uk

As a component of Vitex extracts studied for various biological effects, research involving this compound aids in the broader effort to understand the structure-activity relationships within the vitetrifolin family and other Vitex diterpenoids. Although specific mechanistic studies solely on this compound's biological actions may be limited in the available literature, its characterization is a necessary step in understanding how the structural nuances of different vitetrifolins relate to their observed biological properties. oup.comresearchgate.net

Furthermore, the inclusion of this compound in computational studies, such as molecular docking, demonstrates its role in advancing methodologies in cheminformatics and computational biology. These studies utilize the characterized chemical structure of this compound to predict interactions with biological targets, contributing to the development and application of in silico screening techniques. orapuh.orgresearchgate.net The successful elucidation of its structure also provides a target molecule for synthetic chemists, stimulating research into efficient synthetic routes for complex diterpenoids. oup.comnih.govresearchgate.netoup.com

Prospects for this compound as a Model Compound for Advanced Interdisciplinary Research

This compound holds promise as a model compound for advanced interdisciplinary research, particularly in the fields of chemistry and chemical biology. Its well-defined labdane (B1241275) structure makes it a suitable subject for detailed chemical synthesis studies aimed at developing more accessible routes to this core scaffold and its derivatives. oup.comnih.govresearchgate.netoup.com Such synthetic efforts can provide sufficient material for more in-depth biological investigations and facilitate the creation of analogs with potentially modified or enhanced activities.

As part of the vitetrifolin family, this compound can serve as a reference point for structure-activity relationship studies within this group of diterpenoids. By comparing its structure and any observed activities (or lack thereof) to those of other vitetrifolins, researchers can gain a deeper understanding of the specific functional groups and stereochemical features critical for particular biological effects. oup.comresearchgate.net

Its characterized structure also makes this compound valuable for further computational modeling and simulation studies. Beyond docking, it can be used in molecular dynamics simulations to understand its behavior in biological environments or in Quantitative Structure-Activity Relationship (QSAR) models to predict the activities of related compounds. orapuh.orgresearchgate.net

In essence, this compound, as a characterized natural product, serves as a building block for knowledge in diterpenoid chemistry and a potential starting point or reference for future studies exploring the biological potential of this class of compounds through both experimental and computational approaches.

Q & A

Basic Research Questions

Q. What are the established methodologies for isolating and characterizing Vitetrifolin C from natural sources?

  • Methodological Answer : Isolation typically involves chromatographic techniques (e.g., HPLC, column chromatography) guided by bioactivity assays or LC-MS profiling . Characterization requires spectroscopic analysis (NMR, IR, UV-Vis) and mass spectrometry (HR-MS) to confirm molecular structure. For reproducibility, document solvent systems, stationary phases, and elution gradients in detail . Purity validation should include HPLC-UV (≥95% purity) and comparison with literature-reported spectral data .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what parameters should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign all protons and carbons, focusing on coupling constants (J values) for stereochemical analysis (e.g., vicinal coupling for double bonds) .

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and establish connectivity, particularly for complex terpenoid frameworks .

  • HR-MS : Confirm molecular formula (e.g., C₃₀H₄₂O₅) with mass accuracy <5 ppm .

  • X-ray crystallography (if available): Resolve absolute configuration for chiral centers .

    Table 1 : Key Analytical Parameters for this compound Characterization

    TechniqueCritical ParametersReference Standards
    1H NMRSolvent (CDCl₃/CD₃OD), δ (ppm) shiftsTetramethylsilane (TMS)
    HR-MSIonization mode (ESI/APCI), resolution >30,000Calibrant (e.g., sodium formate)

Q. How can researchers design preliminary bioactivity assays for this compound?

  • Methodological Answer : Prioritize in vitro models aligned with reported bioactivities (e.g., anti-inflammatory: COX-2 inhibition; cytotoxic: MTT assay on cancer cell lines). Include positive controls (e.g., dexamethasone for inflammation) and dose-response curves (IC₅₀ calculation). Validate results with triplicate experiments and statistical analysis (p<0.05 via ANOVA) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Source Analysis : Compare purity levels (e.g., 90% vs. 99%) and solvent systems (DMSO vs. ethanol) affecting bioavailability .

  • Model Specificity : Assess cell line origins (e.g., HeLa vs. MCF-7) and species differences in in vivo studies .

  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., NF-κB for anti-inflammatory claims) .

    Table 2 : Conflicting Bioactivity Reports and Proposed Solutions

    StudyBioactivity (IC₅₀)Proposed Discrepancy FactorResolution Method
    A (2022)10 μM (COX-2)Impure sample (88%)Reproduce with ≥95% purity
    B (2023)No effectIncorrect cell viability assayValidate via ATP-based luminescence

Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

  • Methodological Answer :

  • Retrosynthetic Analysis : Identify key intermediates (e.g., tricyclic core) and prioritize convergent synthesis .
  • Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective epoxidation .
  • Solvent Optimization : Use DFT calculations to predict solvent effects on transition states (e.g., THF vs. toluene) .

Q. What computational approaches predict the binding affinity of this compound to understudied targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with flexible side chains to account for induced-fit binding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-target complexes .
  • QSAR Modeling : Train models using descriptors (logP, polar surface area) and bioactivity datasets from ChEMBL .

Methodological Considerations for Peer Review

  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail (e.g., full NMR assignments in Supporting Information) .
  • Ethical Reporting : Disclose conflicts (e.g., solvent toxicity in cell assays) and raw data availability via repositories like Zenodo .
  • Literature Synthesis : Systematically review contradictory findings using PRISMA frameworks and GRADE criteria for evidence strength .

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Vitetrifolin C
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.